molecular formula C27H21Br2NO8 B12468357 2-(4-Bromophenyl)-2-oxoethyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)-2-hydroxybenzoate

2-(4-Bromophenyl)-2-oxoethyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)-2-hydroxybenzoate

Katalognummer: B12468357
Molekulargewicht: 647.3 g/mol
InChI-Schlüssel: UCCPZIKMFNOEMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE is a complex organic compound characterized by the presence of multiple bromophenyl and oxo groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenylacetic acid with various reagents to form the desired product. The reaction conditions often include the use of solvents like ethanol, acetone, and toluene, and catalysts such as palladium on carbon (Pd/C) and copper iodide (CuI) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE undergoes various types of chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-BROMOPHENYL)-2-OXOETHYL 4-{4-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-OXOBUTANAMIDO}-2-HYDROXYBENZOATE is unique due to its complex structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C27H21Br2NO8

Molekulargewicht

647.3 g/mol

IUPAC-Name

[2-(4-bromophenyl)-2-oxoethyl] 4-[[4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]-2-hydroxybenzoate

InChI

InChI=1S/C27H21Br2NO8/c28-18-5-1-16(2-6-18)23(32)14-37-26(35)12-11-25(34)30-20-9-10-21(22(31)13-20)27(36)38-15-24(33)17-3-7-19(29)8-4-17/h1-10,13,31H,11-12,14-15H2,(H,30,34)

InChI-Schlüssel

UCCPZIKMFNOEMC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=CC(=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.